molecular formula C11H14ClNO2 B13718085 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride

Cat. No.: B13718085
M. Wt: 227.69 g/mol
InChI Key: BAUNPDHESOVQBR-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride is a chemical compound that features a unique structure combining a dihydrobenzo dioxin ring with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride typically involves multiple steps starting from 2,3-dihydroxybenzoic acid. The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The choice of solvent and reaction temperature is crucial to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to ensure higher purity and yield. This involves careful selection of solvents and reaction conditions to streamline the process and reduce the number of purification steps required .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent playing significant roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride is unique due to its combination of the dihydrobenzo dioxin ring and azetidine moiety, which imparts specific chemical and biological properties not found in other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-2-10-11(14-4-3-13-10)5-8(1)9-6-12-7-9;/h1-2,5,9,12H,3-4,6-7H2;1H

InChI Key

BAUNPDHESOVQBR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CNC3.Cl

Origin of Product

United States

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